O-Methyltyrosine
Overview
Description
O-Methyltyrosine is a derivative of tyrosine in which the hydroxy group at position 4 of the phenyl ring is substituted by a methoxy group . It is functionally related to tyrosine . O-Methyl-L-tyrosine is used as a fine chemical intermediate .
Synthesis Analysis
While specific synthesis methods for O-Methyltyrosine were not found, it is known that O-Methyl-L-tyrosine is used as a fine chemical intermediate .
Molecular Structure Analysis
The molecular formula of O-Methyltyrosine is C10H13NO3 . The InChI representation is InChI=1S/C10H13NO3/c1-14-8-4-2-7 (3-5-8)6-9 (11)10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13) .
Chemical Reactions Analysis
O-Methyltyrosine has been used in the protein context for the proximity-enabled sulfur fluoride exchange (SuFEx) reaction . The sulfonyl fluoride group in SFY is located at the meta position of the phenyl ring .
Physical And Chemical Properties Analysis
O-Methyltyrosine has a molecular weight of 195.21 g/mol . Its density is 1.2±0.1 g/cm3, boiling point is 350.6±32.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
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Genetic Code Expansion
- Field : Biochemistry and Genetics .
- Application : OMeY has been used to expand the genetic code of eukaryotic cells . This technology allows for the use of non-canonical amino acids (ncAAs) to create semisynthetic organisms for both biochemical and biomedical applications .
- Methods : A metabolic pathway for the synthesis of OMeY was engineered. A marformycins biosynthetic pathway-derived methyltransferase was used that efficiently converts tyrosine to OMeY in the presence of the co-factor S-adenosylmethionine .
- Results : The resulting cells can produce and site-specifically incorporate OMeY into proteins at much higher levels than cells exogenously fed OMeY . This system has been extended to both mammalian cells and the zebrafish model .
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Chemical Crosslinking of RNA
- Field : Molecular Biology .
- Application : OMeY has been used for the chemical crosslinking of RNA in vivo .
- Methods : Two latent bioreactive Uaas, fluorosulfate-L-tyrosine (FSY) and o-sulfonyl fluoride-O-methyltyrosine (SFY), were genetically incorporated. These were able to react with all four RNA nucleotides via proximity-enabled SuFEx reaction only when the RNA bound to RBP .
- Results : This method allowed for the irreversible capturing of target RNA on RBP in both E. coli and mammalian cells .
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Protein Engineering
- Field : Bioengineering .
- Application : OMeY has been used in protein engineering to reprogram the amino-acid substrate specificity of orthogonal aminoacyl-tRNA synthetases . This allows for the expansion of the genetic code of eukaryotic cells .
- Methods : The tyrosyl tRNA and tyrosyl-tRNA synthetase pair from the archaebacterium Methanocaldococcus jannaschii (MjTyrRS/MjtRNA Tyr) was engineered through multiple rounds of positive and negative selection .
- Results : This led to improved orthogonality in E. coli and the switching of substrate .
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Chemical Intermediate
- Field : Chemistry .
- Application : OMeY is used as a fine chemical intermediate . It’s often used in the synthesis of other complex molecules .
- Methods : OMeY can be synthesized from tyrosine by O-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl group donor .
- Results : The resulting OMeY can be used in various chemical reactions as an intermediate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873658 | |
Record name | O-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyltyrosine | |
CAS RN |
7635-29-2, 3308-72-3, 6230-11-1 | |
Record name | O-Methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl-DL-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC30082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-METHYL-DL-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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